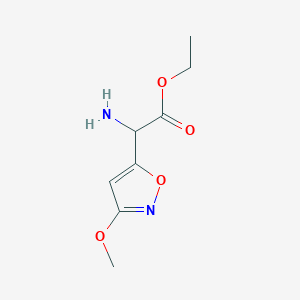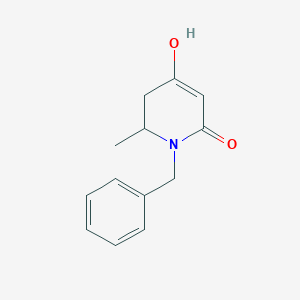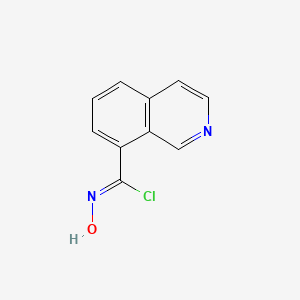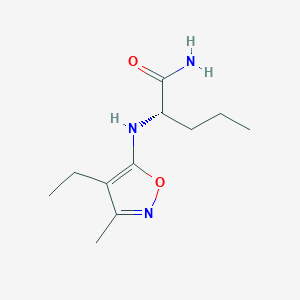
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine is a pyridine derivative with a bromine atom at the 6th position, chlorine atoms at the 2nd and 5th positions, and a methyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple aryl halides with boronic acids. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can yield various pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials, including liquid crystals and organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,2’-bipyridine: This compound has a similar bromine substitution but differs in the pyridine ring structure.
5-Bromo-2,4-dichloropyrimidine: Similar in having bromine and chlorine substitutions but differs in the core structure being a pyrimidine.
Uniqueness
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H5BrCl2N2 |
|---|---|
Peso molecular |
255.92 g/mol |
Nombre IUPAC |
6-bromo-2,5-dichloro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H5BrCl2N2/c1-2-3(8)5(7)11-6(9)4(2)10/h10H2,1H3 |
Clave InChI |
VSWXNNRSISLIFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1Cl)Br)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)

![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)

![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)
